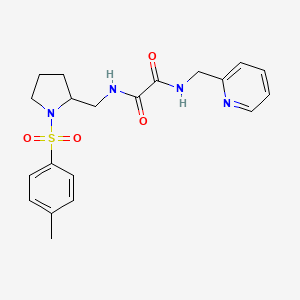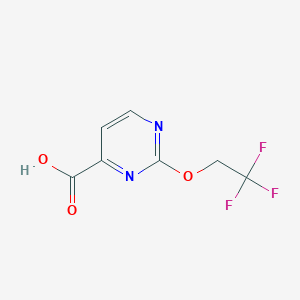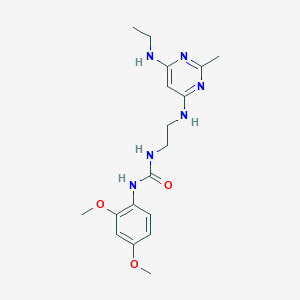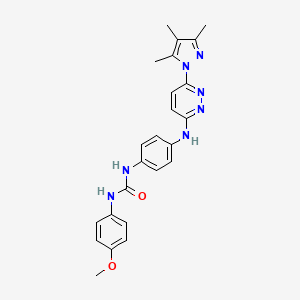![molecular formula C16H15BrN6O3 B2450942 3-(5-溴-2-甲氧基苯基)-5,7,9-三甲基-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮 CAS No. 921810-88-0](/img/structure/B2450942.png)
3-(5-溴-2-甲氧基苯基)-5,7,9-三甲基-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H15BrN6O3 and its molecular weight is 419.239. The purity is usually 95%.
The exact mass of the compound 3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-bromo-2-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒研究
该化合物因其结构与其他已知具有抗病毒特性的三唑衍生物相似,在抗病毒研究中显示出潜力。 三唑化合物可以通过靶向病毒酶或干扰病毒RNA合成来抑制病毒复制 。 这使其成为开发针对流感病毒、HIV和肝炎等病毒的治疗方法的有希望的候选药物。
抗菌应用
该化合物的三唑部分以其抗菌活性而闻名。 它可用于开发靶向细菌细胞壁或抑制细菌酶的新型抗生素 。 这种应用在对抗耐抗生素细菌的斗争中尤为重要,为治疗方案提供了新的途径。
癌症研究
在癌症研究中,三唑衍生物因其抑制癌细胞生长的能力而受到研究。 该化合物可以干扰癌细胞中的DNA合成和修复机制,导致细胞死亡 。 这使其成为开发新型化学治疗药物的潜在候选药物。
抗炎药
三唑化合物也因其抗炎特性而被探索。 它们可以抑制促炎细胞因子和酶的产生,从而减少炎症和疼痛 。 这种应用在治疗类风湿性关节炎和炎症性肠病等慢性炎症性疾病中很有价值。
神经保护作用
研究表明,三唑衍生物可能具有神经保护作用。 它们可以保护神经元免受氧化应激和凋亡,而氧化应激和凋亡是阿尔茨海默病和帕金森病等神经退行性疾病的常见原因 。 这使得该化合物成为开发神经保护药物的潜在候选药物。
抗真菌研究
该化合物的结构类似于其他三唑类抗真菌剂,它们抑制麦角甾醇的合成,麦角甾醇是真菌细胞膜的重要组成部分 。 这种应用对于治疗真菌感染至关重要,特别是在免疫功能低下患者中。
酶抑制研究
三唑衍生物由于其与酶活性位点结合的能力,经常用于酶抑制研究。 该化合物可用于研究各种酶的抑制,从而深入了解酶的功能和潜在的治疗靶点 。
药代动力学研究
最后,该化合物可用于药代动力学研究,以了解其吸收、分布、代谢和排泄 (ADME) 特性 。 这些信息对于开发安全有效的药物至关重要,确保药物以治疗浓度到达其目标组织而不会引起毒性。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via the inhibition of CDK2 . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this action include the induction of apoptosis within the affected cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the induction of apoptosis within the affected cells . This can result in the inhibition of tumor growth, making the compound a potential candidate for cancer treatment .
属性
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O3/c1-20-11-13(21(2)16(25)22(3)14(11)24)23-12(18-19-15(20)23)9-7-8(17)5-6-10(9)26-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGVJKNTXLZMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/new.no-structure.jpg)

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)

![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)
![2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2450871.png)

![6-imino-7-(3-methoxypropyl)-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2450877.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)
![1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2450880.png)

